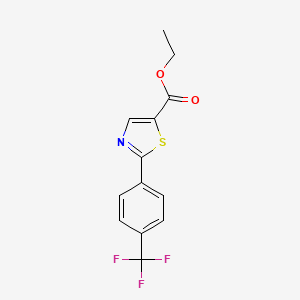
2-(4-Trifluoromethyl-phenyl)-thiazole-5-carboxylic acid ethyl ester
Cat. No. B8667250
M. Wt: 301.29 g/mol
InChI Key: NOJHFQOJLDFDKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07345067B2
Procedure details


To a solution of NaOEt (21% in EtOH, 215 ml, 584 mmol) were added ethyl formate (46.97 ml, 584 mmol) and then, with cooling (max. 28° C.), chloro acetic acid ethyl ester in Et2O (200 ml). The mixture was stirred at RT for 20 h and filtered after adding Et2O (200 ml). The resulting solid was dissolved in EtOH (400 ml) and after addition of 4-(trifluoromethyl)benzene-1-carbothioamide (11.98 g, 58.4 mmol) stirring to reflux was accomplished for 20 h. After filtration, the EtOH was removed under reduced pressure and extracted with CH2Cl2 (3×)/H2O. The organic phases were washed with H2O, dried (Na2SO4) and evaporated to give crude compound which was crystallized (Et2O/n-pentane) to give 12.43 g (71%) of 2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid ethyl ester as off-white crystals, MS: 301 (M+), MP: 98-110° C.





Identifiers


|
REACTION_CXSMILES
|
[CH3:1][CH2:2][O-].[Na+].[CH:5]([O:7][CH2:8][CH3:9])=[O:6].C(OC(=O)CCl)C.[F:17][C:18]([F:29])([F:28])[C:19]1[CH:24]=[CH:23][C:22]([C:25](=[S:27])[NH2:26])=[CH:21][CH:20]=1>CCOCC>[CH2:8]([O:7][C:5]([C:1]1[S:27][C:25]([C:22]2[CH:23]=[CH:24][C:19]([C:18]([F:28])([F:17])[F:29])=[CH:20][CH:21]=2)=[N:26][CH:2]=1)=[O:6])[CH3:9] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
215 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
46.97 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(CCl)=O
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Three
|
Name
|
|
|
Quantity
|
11.98 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C1=CC=C(C=C1)C(N)=S)(F)F
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at RT for 20 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
after adding Et2O (200 ml)
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The resulting solid was dissolved in EtOH (400 ml)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was accomplished for 20 h
|
|
Duration
|
20 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the EtOH was removed under reduced pressure
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with CH2Cl2 (3×)/H2O
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phases were washed with H2O
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give crude compound which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was crystallized (Et2O/n-pentane)
|
Outcomes


Product
Details
Reaction Time |
20 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(=O)C1=CN=C(S1)C1=CC=C(C=C1)C(F)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 12.43 g | |
| YIELD: PERCENTYIELD | 71% | |
| YIELD: CALCULATEDPERCENTYIELD | 70.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
